molecular formula C19H30N2O4 B13072079 2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid

Cat. No.: B13072079
M. Wt: 350.5 g/mol
InChI Key: XKQWLJDSALSOTI-UHFFFAOYSA-N
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Description

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis protocols that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino groups that can participate in further chemical reactions. This compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is unique due to its combination of a Boc-protected amino group and a phenylpentanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and biochemical research .

Properties

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylamino]-5-phenylpentanoic acid

InChI

InChI=1S/C19H30N2O4/c1-18(2,3)25-17(24)21-19(4,5)20-15(16(22)23)13-9-12-14-10-7-6-8-11-14/h6-8,10-11,15,20H,9,12-13H2,1-5H3,(H,21,24)(H,22,23)

InChI Key

XKQWLJDSALSOTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)NC(CCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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